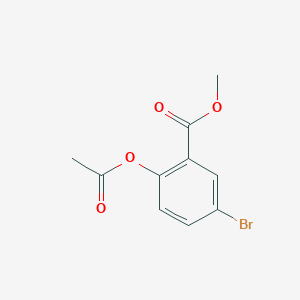

Methyl 2-acetoxy-5-bromobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO4 |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

methyl 2-acetyloxy-5-bromobenzoate |

InChI |

InChI=1S/C10H9BrO4/c1-6(12)15-9-4-3-7(11)5-8(9)10(13)14-2/h3-5H,1-2H3 |

InChI Key |

KXPPKKXYTWNOPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for Methyl 2 Acetoxy 5 Bromobenzoate

Conventional Synthetic Approaches

Conventional routes to Methyl 2-acetoxy-5-bromobenzoate are built upon well-established chemical transformations that are staples of organic synthesis. These approaches typically involve a linear sequence of reactions, starting from readily available precursors like salicylic (B10762653) acid or its derivatives. The primary considerations in these routes are the order of reactions to ensure correct regioselectivity and to avoid unwanted side reactions.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

The formation of the methyl ester group is a critical step in the synthesis. The most common method for this transformation is the Fischer-Speier esterification. wvu.eduorganic-chemistry.orgathabascau.ca This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wvu.edumasterorganicchemistry.com

In the context of synthesizing this compound, the esterification can be performed on 5-bromosalicylic acid. The reaction with methanol (B129727), typically catalyzed by sulfuric acid (H₂SO₄), yields Methyl 5-bromosalicylate. chemicalbook.com To drive the reversible reaction to completion, an excess of methanol is often used. ma.eduuomustansiriyah.edu.iq The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comresearchgate.net

An alternative method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid (5-bromosalicylic acid) into an acyl chloride, which is then reacted with methanol. This approach is often faster and avoids the equilibrium limitations of Fischer esterification. For instance, treating 5-bromosalicylic acid with thionyl chloride in toluene, followed by heating, and then purification yields Methyl 5-bromosalicylate in high yield. chemicalbook.com

| Starting Material | Reagents | Catalyst | Product | Typical Yield | Reference |

| 5-Bromosalicylic acid | Methanol | H₂SO₄ | Methyl 5-bromosalicylate | Good to High | wvu.eduma.edu |

| 5-Bromosalicylic acid | Thionyl chloride, then Methanol | None | Methyl 5-bromosalicylate | 89% | chemicalbook.com |

| Salicylic acid | Methanol | H₂SO₄ | Methyl salicylate (B1505791) | Good to High | ma.eduuomustansiriyah.edu.iq |

Electrophilic Aromatic Bromination Strategies

The introduction of a bromine atom onto the aromatic ring is achieved through electrophilic aromatic substitution. mdpi.com When the starting material is methyl salicylate, the hydroxyl (-OH) and the methyl ester (-COOCH₃) groups direct the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The powerful directing effect of the hydroxyl group overrides the ester group, directing bromination to the positions ortho and para to it. Since the ortho position is sterically hindered, the bromine atom is predominantly added to the para position (position 5).

A common laboratory method for this bromination involves using molecular bromine (Br₂) in a suitable solvent, such as acetic acid. ias.ac.in This reaction must be carefully controlled to prevent the formation of dibrominated products. ias.ac.in

Acylation of Phenolic Hydroxyls

The final functionalization step in many linear syntheses is the acylation of the phenolic hydroxyl group to form the acetoxy group. This is an esterification reaction where the phenol (B47542) acts as the alcohol component. quora.com The most common reagent for this transformation is acetic anhydride (B1165640), often in the presence of an acid catalyst like sulfuric acid or phosphoric acid. researchgate.netbyjus.com

This reaction is analogous to the synthesis of acetylsalicylic acid (aspirin) from salicylic acid. researchgate.netbyjus.com The mechanism involves the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst, which activates it for nucleophilic attack by the phenolic oxygen of Methyl 5-bromosalicylate. researchgate.net This is followed by the elimination of an acetate (B1210297) ion to form the final product and acetic acid as a byproduct. byjus.com

| Substrate | Acylating Agent | Catalyst | Product |

| Methyl 5-bromosalicylate | Acetic Anhydride | H₂SO₄ or H₃PO₄ | This compound |

| Salicylic Acid | Acetic Anhydride | H₂SO₄ or H₃PO₄ | Acetylsalicylic Acid |

Multi-step Convergent and Linear Synthetic Sequences

Route A: Starting from Methyl Salicylate

Bromination: Methyl salicylate is first subjected to electrophilic aromatic bromination. The hydroxyl group directs the bromine to the 5-position, yielding Methyl 5-bromosalicylate.

Acetylation: The phenolic hydroxyl group of Methyl 5-bromosalicylate is then acylated using acetic anhydride to give the final product, this compound.

Route B: Starting from 5-Bromosalicylic Acid

Esterification: 5-Bromosalicylic acid undergoes Fischer esterification with methanol to produce Methyl 5-bromosalicylate. chemicalbook.com

Acetylation: The subsequent acetylation of the hydroxyl group on Methyl 5-bromosalicylate yields the target molecule.

A third possible route starting from salicylic acid would involve:

Esterification to Methyl Salicylate.

Bromination to Methyl 5-bromosalicylate.

Acetylation to this compound.

Convergent synthesis, which involves preparing different fragments of a molecule separately before combining them, is generally not employed for a relatively simple molecule like this compound, for which linear approaches are more efficient.

Advanced and Sustainable Synthetic Routes

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient processes, often referred to as "green chemistry". abcr-mefmo.orgresearchgate.net These principles are being applied to traditional syntheses, including that of aspirin (B1665792) and its derivatives. abcr-mefmo.orgresearchgate.net

Catalytic Transformations in Synthesis

Research into advanced catalytic systems aims to replace hazardous reagents, improve reaction efficiency, and simplify product purification.

Esterification Catalysts: While strong mineral acids like sulfuric acid are effective for Fischer esterification, they pose challenges in terms of corrosivity and waste disposal. sci-hub.se Solid acid catalysts, such as zirconium/titanium-based catalysts, are being explored as reusable and more environmentally benign alternatives for the synthesis of methyl benzoates. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. mdpi.com

Acetylation Catalysts: In the acylation step, phosphoric acid has been shown to be a viable and safer alternative to sulfuric acid. abcr-mefmo.orgabcr-mefmo.org Studies comparing the two catalysts in the synthesis of acetylsalicylic acid found no statistically significant difference in yield, making phosphoric acid a "greener" option due to its lower toxicity and environmental impact. abcr-mefmo.orgresearchgate.netabcr-mefmo.org Other eco-friendly solid acid catalysts, such as heteropoly acids (e.g., Preyssler, Wells-Dawson, Keggin), have also been effectively used for the acetylation of salicylic acid with acetic anhydride. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times compared to conventional heating. figshare.comscheikundeinbedrijf.nl For example, the synthesis of aspirin derivatives can be completed in minutes under microwave conditions, sometimes even without a catalyst, whereas traditional methods require longer heating periods. scheikundeinbedrijf.nl This technique not only accelerates the reaction but can also lead to higher yields and cleaner product formation. scheikundeinbedrijf.nlcore.ac.uk

| Reaction Step | Conventional Method | Advanced/Sustainable Alternative | Advantage of Alternative |

| Esterification | H₂SO₄ catalyst | Solid acid catalyst (e.g., Zr/Ti) | Reusable, less corrosive, reduced waste mdpi.com |

| Acetylation | H₂SO₄ catalyst | H₃PO₄ or Heteropoly acid catalyst | Safer, less toxic, lower environmental impact abcr-mefmo.orgabcr-mefmo.orgresearchgate.net |

| Heating | Conventional reflux | Microwave irradiation | Drastically reduced reaction times, potentially higher yields scheikundeinbedrijf.nl |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high catalytic activity for the acetylation of phenols.

Common homogeneous catalysts for this transformation include pyridine and 4-(dimethylamino)pyridine (DMAP). Pyridine acts as a basic catalyst, activating the acetic anhydride and deprotonating the phenol. DMAP is a highly efficient nucleophilic catalyst that operates through a different mechanism. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is then readily attacked by the hydroxyl group of the phenol. The catalytic cycle of DMAP involves the formation of this intermediate, which significantly accelerates the rate of acetylation, even for sterically hindered or less reactive phenols.

| Catalyst | Role | Mechanistic Feature |

| Pyridine | Base Catalyst | Activates acetic anhydride and deprotonates the phenolic hydroxyl group. |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Forms a highly reactive N-acetylpyridinium intermediate with acetic anhydride. |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. For the acetylation of phenolic compounds, various solid acid catalysts have been investigated.

Solid acid catalysts such as sulfated zirconia (TiO2/SO4), zeolites, and other metal oxides have demonstrated high efficacy in promoting the acetylation of phenols with acetic anhydride. scispace.com These catalysts possess Brønsted and/or Lewis acid sites on their surface that can activate the carbonyl group of acetic anhydride, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group. The use of these solid acids can lead to high yields of the desired ester under relatively mild conditions, and the catalyst can be easily separated from the reaction mixture by simple filtration.

Table of Heterogeneous Catalysts for Phenol Acetylation

| Catalyst | Catalyst Type | Key Advantages |

| Sulfated Zirconia (TiO2/SO4) | Solid Superacid | High activity, reusability, non-corrosive. scispace.com |

| Zeolites | Microporous Aluminosilicates | Shape selectivity, thermal stability. |

| Heteropoly Acids | Polyoxometalates | Strong Brønsted acidity, high efficiency. |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts.

In the context of the acetylation of Methyl 2-hydroxy-5-bromobenzoate, both nucleophilic and general base organocatalysts can be employed. As mentioned in the homogeneous catalysis section, 4-(dimethylamino)pyridine (DMAP) is a prime example of a nucleophilic organocatalyst. Its hydrochloride salt, DMAP·HCl, has also been utilized as a recyclable catalyst for the acylation of alcohols and phenols under base-free conditions. organic-chemistry.org

Thiourea-based organocatalysts represent another important class that can promote acylation reactions. These catalysts function through hydrogen bonding, activating the electrophile (acetic anhydride) and facilitating the nucleophilic attack of the phenol. The dual hydrogen-bonding capability of thioureas can effectively stabilize the transition state of the reaction, leading to enhanced reaction rates. wikipedia.orgrsc.org

Green Chemistry Principles in Process Design

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. For the synthesis of this compound, several aspects of the process can be optimized to align with these principles.

Solvent Selection and Solvent-Free Methodologies

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Ideally, the use of hazardous organic solvents should be minimized or eliminated. For the acetylation of phenols, research has demonstrated the feasibility of performing the reaction under solvent-free conditions. mdpi.com Reacting Methyl 2-hydroxy-5-bromobenzoate with acetic anhydride in the absence of a solvent, often with gentle heating, can lead to high yields of the desired product, thereby reducing waste and simplifying the work-up procedure. When a solvent is necessary, the selection should be guided by green solvent selection guides, favoring solvents with low toxicity, high biodegradability, and low volatility.

Atom Economy and E-Factor Optimization

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the efficiency and environmental impact of a chemical process. primescholars.comsheldon.nl

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. For the acetylation of Methyl 2-hydroxy-5-bromobenzoate with acetic anhydride, the reaction produces acetic acid as a byproduct.

The atom economy can be calculated as follows:

Molecular Weight of this compound: C10H9BrO4 = 273.08 g/mol

Molecular Weight of Methyl 2-hydroxy-5-bromobenzoate: C8H7BrO3 = 231.04 g/mol

Molecular Weight of Acetic Anhydride: C4H6O3 = 102.09 g/mol

Atom Economy = (MW of Product) / (Sum of MW of Reactants) x 100% Atom Economy = (273.08) / (231.04 + 102.09) x 100% ≈ 82.0%

The E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced per unit of product. sheldon.nllibretexts.org It takes into account not only byproducts but also solvent losses, unreacted starting materials, and catalyst waste.

E-Factor = (Total Mass of Waste) / (Mass of Product)

To optimize the E-factor, strategies such as using catalytic rather than stoichiometric reagents, recycling solvents and catalysts, and achieving high reaction yields are essential. The use of heterogeneous catalysts is particularly beneficial for reducing the E-factor as it facilitates catalyst recovery and reuse.

Energy Efficiency and Process Intensification

Minimizing energy consumption is a critical aspect of green process design. This can be achieved through the use of highly active catalysts that allow for lower reaction temperatures and shorter reaction times.

Process intensification strategies aim to develop smaller, safer, and more energy-efficient processes. For the synthesis of this compound, several process intensification technologies could be applied:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating methods. tandfonline.com

Continuous Flow Reactors: Performing the synthesis in a continuous flow system offers numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. mdpi.comnih.gov Continuous flow reactors can also facilitate the integration of reaction and separation steps, further improving process efficiency.

By implementing these green chemistry and process intensification strategies, the synthesis of this compound can be made more sustainable, efficient, and economically viable.

Chemical Reactivity and Functional Group Transformations of Methyl 2 Acetoxy 5 Bromobenzoate

Reactions at the Methyl Ester Group

The methyl ester group is a classic carboxylic acid derivative that undergoes a variety of nucleophilic acyl substitution reactions. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group. libretexts.orgyoutube.com

Hydrolysis of the methyl ester in Methyl 2-acetoxy-5-bromobenzoate can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid, 2-acetoxy-5-bromobenzoic acid.

Acid-Catalyzed Hydrolysis : This reversible reaction is typically performed by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The reaction involves the direct attack of a hydroxide ion on the ester carbonyl. The initial product is the carboxylate salt (sodium or potassium 2-acetoxy-5-bromobenzoate), which requires a subsequent acidic workup to protonate it to the final carboxylic acid.

The kinetics of saponification for esters are typically second-order, being first-order in both the ester and the hydroxide ion concentration. researchgate.net The rate can be influenced by solvent polarity and temperature.

Table 1: Representative Conditions for Methyl Ester Hydrolysis

| Reaction Type | Reagents | Solvent | Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ (aq) or HCl (aq) | Water / Dioxane | 2-acetoxy-5-bromobenzoic acid |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this involves replacing the methyl group of the ester with a different alkyl or aryl group from the reacting alcohol.

This reaction is an equilibrium process. To drive the reaction to completion, the reactant alcohol is often used in large excess, or the methanol (B129727) by-product is removed as it forms.

Table 2: Transesterification of this compound

| Reactant Alcohol | Catalyst | Resulting Ester |

|---|---|---|

| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 2-acetoxy-5-bromobenzoate |

| Isopropanol | NaOi-Pr (catalytic) | Isopropyl 2-acetoxy-5-bromobenzoate |

The methyl ester functionality can be reduced to a primary alcohol or, under more controlled conditions, to an aldehyde.

Reduction to Primary Alcohol : Strong reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), will reduce the ester to the corresponding primary alcohol, (2-acetoxy-5-bromophenyl)methanol. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. A subsequent aqueous or acidic workup is required to protonate the intermediate alkoxide.

Reduction to Aldehyde : Partial reduction of the ester to the aldehyde, 2-acetoxy-5-bromobenzaldehyde, is more challenging but can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically run at -78 °C to prevent over-reduction to the primary alcohol.

Table 3: Reduction of the Methyl Ester Group

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O | 0 °C to RT | (2-acetoxy-5-bromophenyl)methanol |

Beyond hydrolysis and transesterification, the methyl ester can react with a range of other nucleophiles to form different carboxylic acid derivatives. libretexts.orglibretexts.org These reactions follow the same general addition-elimination mechanism. masterorganicchemistry.comyoutube.com For example, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amides.

Table 4: General Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product Class | Specific Product Example |

|---|---|---|

| Ammonia (NH₃) | Primary Amide | 2-acetoxy-5-bromobenzamide |

| Methylamine (CH₃NH₂) | Secondary Amide | 2-acetoxy-5-bromo-N-methylbenzamide |

Transformations Involving the Acetoxy Group

The acetoxy group (-OAc) serves as a protecting group for the phenolic hydroxyl functionality. Its removal regenerates the phenol (B47542), which is a key transformation in multi-step syntheses.

The removal of the acetyl group from the acetoxy moiety is essentially a hydrolysis reaction of a phenolic ester. This can be accomplished under various conditions, and the choice of method may depend on the desired selectivity, particularly whether the methyl ester should remain intact.

Base-Catalyzed Deprotection : Treatment with a base is a common method. Using a strong base like sodium hydroxide will hydrolyze both the acetoxy group and the methyl ester, yielding 5-bromo-2-hydroxybenzoic acid after acidic workup. For selective deprotection of the acetoxy group while preserving the methyl ester, milder basic conditions are often employed, such as using sodium methoxide in methanol or potassium carbonate in methanol.

Acid-Catalyzed Deprotection : Similar to the methyl ester, the acetoxy group can be hydrolyzed under acidic conditions, typically by refluxing with aqueous HCl or H₂SO₄. These conditions will also hydrolyze the methyl ester, leading to the same 5-bromo-2-hydroxybenzoic acid.

Selective deprotection is a key consideration in molecules with multiple ester functionalities. jst.go.jp The relative reactivity often allows for the cleavage of the phenolic acetate (B1210297) under conditions that leave the methyl benzoate (B1203000) group untouched, for instance, using transesterification conditions with a mild base.

Table 5: Deprotection of the Acetoxy Group

| Reagent(s) | Solvent | Typical Outcome |

|---|---|---|

| NaOH (aq), then H₃O⁺ | Water / Ethanol | Hydrolysis of both ester groups (yields 5-bromo-2-hydroxybenzoic acid) |

| K₂CO₃ or NaOMe | Methanol | Selective hydrolysis of the acetoxy group (yields Methyl 5-bromo-2-hydroxybenzoate) |

Rearrangement Reactions (e.g., Fries-type rearrangement on related analogues)

The Fries rearrangement is a well-established method for the conversion of phenolic esters to hydroxy aryl ketones, typically catalyzed by Lewis acids. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, with selectivity for the ortho and para positions being influenced by reaction conditions such as temperature and solvent polarity. wikipedia.orgnih.gov While specific studies on the Fries rearrangement of this compound are not extensively documented, examining the behavior of analogous compounds provides valuable insights into its potential reactivity.

For instance, the Fries rearrangement of 2-bromophenyl acetate, a structurally similar analogue, has been shown to yield a complex mixture of products. This complexity arises from the potential for both acyl group migration and migration of the bromine atom. wikipedia.org The reaction is typically initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acetyl group. This polarization of the ester bond facilitates the formation of an acylium cation intermediate, which then acts as an electrophile in an aromatic substitution reaction on the benzene (B151609) ring. wikipedia.org

The regioselectivity of the Fries rearrangement is a critical aspect. Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. nih.gov The choice of solvent also plays a significant role, with non-polar solvents tending to favor the ortho product. nih.gov Given the substitution pattern of this compound, with the para position to the acetoxy group being occupied by a bromine atom, a Fries rearrangement would be expected to predominantly yield the ortho-acyl product, 3-acetyl-2-hydroxy-5-bromobenzoic acid methyl ester. However, the possibility of bromine migration, as observed in related analogues, could lead to the formation of other isomers.

In addition to the classic Lewis acid-catalyzed conditions, photo-Fries rearrangements offer an alternative pathway. This method proceeds via a radical mechanism and can be effective even with deactivating substituents on the aromatic ring, although yields are often lower than in thermal rearrangements. wikipedia.org

Selective Functionalization at the Acetyl Moiety

The acetyl moiety of this compound offers a prime site for selective transformations, most notably through hydrolysis to unveil the corresponding phenol, Methyl 2-hydroxy-5-bromobenzoate. This selective deacetylation is a crucial step in many synthetic routes, allowing for further functionalization of the phenolic hydroxyl group.

Both chemical and enzymatic methods can be employed for this transformation. Chemical hydrolysis is typically achieved under basic conditions, for example, using sodium hydroxide in a mixture of methanol and water. medchemexpress.com Care must be taken to control the reaction conditions to prevent the simultaneous hydrolysis of the methyl ester functionality.

Enzymatic hydrolysis presents a milder and often more selective alternative. Lipases, for instance, have demonstrated high efficiency in the chemoselective hydrolysis of the acetyl group in the related compound, Methyl 2-acetoxybenzoate (methyl acetylsalicylate). medchemexpress.com This biocatalytic approach operates under neutral pH and ambient temperature, minimizing the risk of side reactions and offering a green chemistry alternative to traditional chemical methods. The use of immobilized enzymes can further enhance the practicality of this method, allowing for easy separation and reuse of the catalyst.

Reactivity of the Bromine Substituent on the Aromatic Ring

The bromine atom on the aromatic ring of this compound is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in activating the carbon-bromine bond, facilitating its reaction with a variety of coupling partners. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. libretexts.org This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govgre.ac.ukresearchgate.net

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used, often in conjunction with phosphine (B1218219) ligands that enhance the catalyst's activity and stability. nih.govnih.gov The choice of base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃), and solvent, typically a mixture of an organic solvent like toluene, dioxane, or tetrahydrofuran (THF) with water, is crucial for optimizing the reaction yield. nih.govresearchgate.net

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(OH)₂ | - | K₃PO₄ | Ethanol/Water | Good | nih.gov |

| Pd(OAc)₂ | KenPhos | K₃PO₄ | THF | 80-92 | nih.gov |

| Pd(OAc)₂ | - | Cs₂CO₃ | Toluene | 96 | researchgate.net |

| [PdCl₂(NH₂CH₂COOH)₂] | - | K₂CO₃ | Water | High | rsc.org |

This table presents representative conditions for Suzuki-Miyaura couplings of aryl bromides, indicating the feasibility and general conditions applicable to this compound.

The Heck coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would yield a vinylated aromatic compound.

The choice of catalyst, base, and solvent system significantly impacts the efficiency of the Heck reaction. Palladium acetate (Pd(OAc)₂) is a commonly used catalyst precursor, often paired with phosphine ligands. researchgate.netbeilstein-journals.org Organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are employed to neutralize the hydrogen halide formed during the reaction. researchgate.net Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or aqueous media are frequently used. researchgate.netnih.gov The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial, especially in aqueous reaction media. beilstein-journals.org

| Catalyst | Ligand | Base | Solvent | Additive | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | TBAB | >90 | researchgate.net |

| Pd(OAc)₂ | - | K₂CO₃ | DMF | - | 83 | beilstein-journals.org |

| Pd(L-proline)₂ | - | - | Water (Microwave) | - | High | organic-chemistry.org |

| Palladacycle | - | Cy₂NMe | DMA | TBAB | >90 | researchgate.net |

This table illustrates typical conditions for Heck coupling reactions involving aryl bromides, providing a framework for the vinylation of this compound.

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, resulting in the synthesis of aryl-substituted alkynes. organic-chemistry.orgresearchgate.net This reaction is unique in that it typically requires a dual catalytic system of palladium and copper(I) salts, along with a base. organic-chemistry.org

The reaction of this compound with a terminal alkyne would proceed in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) co-catalyst, typically copper(I) iodide (CuI), and an amine base like triethylamine (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which often also serves as the solvent. beilstein-journals.orgchemrxiv.org Copper-free Sonogashira protocols have also been developed, offering advantages in certain applications. beilstein-journals.org

| Catalyst | Co-catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ | - | P(p-tol)₃ | DBU | THF | Good-Excellent | beilstein-journals.org |

| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | Toluene | Good | chemrxiv.org |

| Pd₂(dba)₃ | CuI | tBu₃P | - | - | 77 | researchgate.net |

| Pd(OAc)₂ | - | XPhos | TBAF | THF | Good | beilstein-journals.org |

This table provides representative conditions for Sonogashira coupling reactions of aryl bromides, suggesting suitable parameters for the alkynylation of this compound.

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly valuable for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While specific examples detailing the Buchwald-Hartwig amination directly on this compound are not extensively documented in readily available literature, the reaction is broadly applicable to a wide range of aryl bromides. organic-chemistry.org The general transformation involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.org

The mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

For a substrate like this compound, the reaction would involve coupling at the C-Br bond. A typical reaction would couple the substrate with an amine (R¹R²NH) to yield methyl 2-acetoxy-5-(R¹,R²-amino)benzoate. The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider variety of amines and reaction conditions. wikipedia.org Common ligands include sterically hindered phosphines like tBuXPhos or bidentate ligands such as BINAP and DPEPhos. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine/Amide | Primary/Secondary Amine (e.g., Aniline (B41778), Morpholine) | Nucleophile |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium Source |

| Ligand | XPhos, RuPhos, tBuBrettPhos | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine/amide |

| Solvent | Toluene, Dioxane, THF | Reaction Medium |

The ester groups on this compound are generally compatible with these conditions, although strong bases like sodium tert-butoxide could potentially lead to hydrolysis or transesterification, especially at elevated temperatures. Weaker bases like potassium carbonate are often employed to avoid such side reactions. libretexts.org

Magnesium or Lithium Halogen Exchange and Subsequent Electrophilic Trapping

Metal-halogen exchange is a fundamental reaction for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org These intermediates, typically arylmagnesium (Grignard reagents) or aryllithium compounds, act as powerful nucleophiles or strong bases and can be "trapped" with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Magnesium-Halogen Exchange (Grignard Formation): The formation of a Grignard reagent from this compound is complicated by the presence of the two ester functional groups. Grignard reagents are highly reactive towards esters. mnstate.edu Therefore, direct reaction with magnesium metal is likely to fail, as any Grignard reagent formed would immediately react with the ester moieties of another molecule. However, low-temperature halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) or its LiCl complex ("Turbo-Grignard") can be effective for preparing functionalized Grignard reagents. researchgate.netharvard.edu These exchange reactions are often much faster at low temperatures than the competing reaction with the ester groups. harvard.eduorganic-chemistry.org The resulting arylmagnesium species can then be reacted with a suitable electrophile.

Lithium-Halogen Exchange: Lithium-halogen exchange is an extremely rapid reaction, typically occurring at very low temperatures (e.g., -78 °C or lower) using alkyllithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). wikipedia.orgharvard.edu This method is often preferred for substrates with sensitive functional groups. The reaction of this compound with n-BuLi at low temperature would generate the corresponding 5-lithio derivative. tcnj.edu This aryllithium intermediate is highly reactive and must be trapped in situ with an electrophile.

Table 2: Halogen-Metal Exchange and Electrophilic Trapping

| Step | Reagent | Intermediate | Electrophile (E⁺) Example | Final Product Example |

|---|---|---|---|---|

| 1. Exchange | i-PrMgCl·LiCl, THF, < 0 °C | 5-Magnesio-2-acetoxybenzoate | CO₂ | 4-Acetoxy-3-(methoxycarbonyl)benzoic acid |

| 1. Exchange | n-BuLi, THF, -78 °C | 5-Lithio-2-acetoxybenzoate | Benzaldehyde (PhCHO) | Methyl 2-acetoxy-5-(hydroxy(phenyl)methyl)benzoate |

| 1. Exchange | t-BuLi, THF, -100 °C | 5-Lithio-2-acetoxybenzoate | Dimethylformamide (DMF) | Methyl 2-acetoxy-5-formylbenzoate |

A critical consideration is the high reactivity of the alkyllithium reagents, which can also act as nucleophiles and attack the ester groups. uwindsor.ca Performing the exchange at sufficiently low temperatures is crucial to ensure the halogen-metal exchange is the dominant reaction pathway. tcnj.edu

Nucleophilic Aromatic Substitution (SNAr) on Activated Substrates

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com

For this compound, the leaving group is the bromide atom. The substituents on the ring are an acetoxy group (ortho) and a methyl ester group (meta). While both the carbonyl of the acetate and the methyl ester are electron-withdrawing, their activating effect for SNAr at the C-5 position is limited. The meta-positioned ester group does not effectively stabilize the negative charge of the Meisenheimer intermediate, which is a key step in the addition-elimination mechanism of SNAr. masterorganicchemistry.com The ortho-acetoxy group provides some activation, but it is not considered a powerful activating group like a nitro (NO₂) or cyano (CN) group.

Therefore, SNAr reactions on this compound with common nucleophiles (e.g., alkoxides, amines) are expected to be very slow or require harsh conditions. More activated systems, such as those containing nitro groups, are far more susceptible to this type of transformation. youtube.com While specific examples for this exact substrate are scarce, it is plausible that with highly reactive nucleophiles or under forcing conditions, some SNAr reactivity could be observed. However, it is not a primary or efficient reaction pathway for this molecule under standard laboratory conditions. nih.govnih.gov

Reactions of the Aromatic Ring System

Beyond transformations of its functional groups, the benzene ring of this compound can itself undergo further reactions.

Further Electrophilic Aromatic Substitution (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.commsu.edu The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents.

In this compound, we have three substituents to consider:

-OAc (Acetoxy): An ortho, para-director and an activating group (due to the lone pairs on the oxygen atom).

-CO₂Me (Methyl Ester): A meta-director and a deactivating group (due to resonance and inductive withdrawal).

-Br (Bromo): An ortho, para-director and a deactivating group (due to competing inductive withdrawal and resonance donation).

The directing effects of these groups must be considered in concert. The powerful meta-directing and deactivating nature of the ester group at C-1 will strongly disfavor substitution at the ortho (C-2, C-6) and para (C-4) positions relative to it. The acetoxy group at C-2 is an ortho, para-director, directing towards C-4 and C-6. The bromo group at C-5 is also an ortho, para-director, pointing towards C-4 and C-6.

Considering these effects:

Position 3: Ortho to the deactivating ester and meta to the bromo group. This position is deactivated.

Position 4: Para to the activating acetoxy group and ortho to the bromo group, but para to the deactivating ester. The directing effects are conflicting.

Position 6: Ortho to the activating acetoxy group and ortho to the deactivating ester. This position is generally the most likely site for substitution. The activating effect of the acetoxy group directs to this position, and while it is ortho to the deactivating ester, it is often the least deactivated available position that is activated by another group.

Therefore, further electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄), is most likely to occur at the C-6 position. youtube.comyoutube.com

Directed Ortho Metalation (DoM) Strategies (if applicable)

Directed ortho metalation (DoM) is a powerful method for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). wikipedia.org A strong base, typically an organolithium reagent, is used to abstract a proton, guided by coordination to the DMG. uwindsor.ca

For this compound, potential DMGs are the acetoxy and the methyl ester groups.

Acetoxy Group (-OAc): The carbonyl oxygen of the acetoxy group can act as a DMG. However, ester groups are susceptible to nucleophilic attack by the strong bases (like n-BuLi) used for DoM. uwindsor.ca This can lead to competing reactions and reduced yields. A specialized anionic Fries rearrangement can sometimes occur where the acyl group migrates. uwindsor.ca

Methyl Ester Group (-CO₂Me): This group is also a potential DMG, but like the acetoxy group, it is highly electrophilic and prone to attack by the lithiating agent.

Bromo Group (-Br): Bromine itself is a very weak ortho-directing group. acs.orgacs.org Furthermore, using alkyllithium bases with aryl bromides often leads to a much faster bromine-lithium exchange rather than deprotonation (DoM). acs.org To achieve DoM on brominated arenes, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required. acs.org

Given these factors, applying standard DoM strategies to this compound is challenging. The high reactivity of the ester functionalities towards common organolithium bases makes competing side reactions highly probable. While DoM using LDA might be feasible to deprotonate at the C-6 position (ortho to the ester), the reaction would need to be carefully optimized to avoid nucleophilic attack on the ester carbonyls. Literature specifically describing successful DoM on this substrate is not prominent.

C-H Activation and Functionalization Studies

C-H activation represents a modern approach to functionalize organic molecules by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, typically using a transition metal catalyst. This strategy avoids the need for pre-functionalized starting materials like organohalides or organometallics.

For this compound, C-H activation could theoretically occur at positions C-3, C-4, or C-6. Many C-H activation reactions are directed by a functional group within the substrate that coordinates to the metal catalyst. In this molecule, the carbonyl oxygen of the ester or acetoxy group could serve as such a directing group. Palladium-catalyzed C-H activation is a well-established field, and reactions often favor functionalization at the ortho position to the directing group.

Directed by the Ester (-CO₂Me): A palladium catalyst could coordinate to the ester and activate the C-H bond at the C-6 position. This could enable reactions like C-H arylation, alkenylation, or acyloxylation at this site.

Directed by the Acetoxy (-OAc): Similarly, the acetoxy group could direct C-H activation to the C-3 position.

The presence of the bromide at C-5 offers a site for traditional cross-coupling, creating a point of competition. The relative rates of C-H activation versus oxidative addition at the C-Br bond would depend heavily on the specific catalyst system and reaction conditions employed. While the field of C-H activation is vast, specific studies focusing on this compound are not widely reported. However, based on general principles, it is a plausible substrate for directed C-H functionalization, most likely at the C-6 position.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The inherent structural features of this compound provide a platform for investigating the principles of selectivity in organic synthesis. The electron-withdrawing nature of the methyl ester and the bromine atom, contrasted with the electron-donating potential of the acetoxy group's oxygen, creates a complex electronic landscape across the aromatic ring. This, in turn, influences the reactivity of each functional group and the regioselectivity of reactions on the benzene ring.

Chemoselectivity: Differentiating Reactive Sites

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In this compound, the primary sites for selective transformations are the aryl bromide, the methyl ester, and the acetoxy group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are prime examples where chemoselectivity is crucial. The carbon-bromine bond is the most susceptible site for oxidative addition to a palladium(0) catalyst, allowing for the selective formation of new carbon-carbon or carbon-nitrogen bonds while leaving the ester and acetoxy groups intact. Research on related aryl bromides has demonstrated that under appropriate catalytic conditions, these couplings can proceed with high efficiency. For instance, the Suzuki-Miyaura coupling of aryl bromides with boronic acids is a well-established method for forming biaryl compounds, and the conditions can be tuned to be compatible with ester functionalities.

Another key aspect of chemoselectivity involves the differential hydrolysis of the ester and acetoxy groups. The methyl ester can be selectively hydrolyzed under basic conditions, such as with sodium hydroxide in methanol, to yield the corresponding carboxylic acid. The acetoxy group is generally more stable under these conditions but can be cleaved under more forcing basic conditions or by using specific enzymes. For example, the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives often involves the acylation of the corresponding amine, highlighting that the acetoxy group can be manipulated independently of other functionalities.

Regioselectivity: Controlling Positional Outcomes

Regioselectivity, the preference for reaction at one position over another, is particularly relevant when considering further substitution on the aromatic ring or reactions influenced by the existing substituents. The acetoxy group is an ortho-, para-directing group due to the resonance donation of its oxygen lone pairs into the benzene ring. scribd.comlibretexts.org However, the lone pair on the oxygen is also delocalized into the adjacent carbonyl group of the acetate, which diminishes its activating effect compared to a simple hydroxyl group. scribd.com The bromine atom and the methyl carboxylate group are deactivating, meta-directing groups.

A more synthetically useful application of regioselectivity is observed in ortho-metalation strategies. However, the substitution pattern of this compound does not lend itself readily to simple directed ortho-metalation (DoM) without prior modification.

Stereoselectivity: Creating Chiral Architectures

Stereoselectivity, the preferential formation of one stereoisomer over another, would come into play if a new chiral center is introduced into the molecule. While this compound itself is achiral, its transformation into a chiral derivative is a key consideration in the synthesis of complex, biologically active molecules.

For example, if the aryl bromide were to participate in a Heck reaction with a prochiral alkene, the formation of a new stereocenter on the side chain could potentially be controlled through the use of chiral ligands on the palladium catalyst. Similarly, the reduction of a ketone that might be introduced via a Friedel-Crafts acylation (if regioselectivity could be controlled) could be performed enantioselectively using chiral reducing agents.

While specific examples of highly stereoselective transformations starting directly from this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis are broadly applicable. The synthesis of complex molecules often involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in reactions such as alkylations, aldol (B89426) reactions, or hydrogenations of intermediates derived from starting materials like this compound.

Illustrative Transformations and Research Findings

While a comprehensive, multi-step synthesis starting from this compound that showcases all aspects of selectivity is not readily found, we can infer potential reaction sequences based on published research on similar substrates.

A hypothetical synthetic sequence could involve the following steps, demonstrating the principles of chemo- and regioselectivity:

Chemoselective Suzuki Coupling: Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base would selectively replace the bromine atom, leaving the ester and acetoxy groups untouched.

| Reactant 1 | Reactant 2 | Catalyst | Product | Selectivity |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Methyl 2-acetoxy-5-arylbenzoate | Chemoselective for C-Br bond |

Chemoselective Hydrolysis: The resulting biaryl compound could then be subjected to selective hydrolysis. Mild basic conditions would likely cleave the methyl ester to the corresponding carboxylic acid, while leaving the acetoxy group intact.

| Reactant | Reagent | Product | Selectivity |

| Methyl 2-acetoxy-5-arylbenzoate | NaOH (aq), MeOH | 2-Acetoxy-5-arylbenzoic acid | Chemoselective for methyl ester |

This hypothetical sequence illustrates how the different functional groups can be manipulated in a controlled manner to build molecular complexity.

In a documented example, the related compound, Methyl 2-acetoxy-5-benzylideneaminobenzoate, undergoes hydrolysis of the imine and subsequent recrystallization to yield Methyl 2-acetoxy-5-aminobenzoate. researchgate.net This demonstrates the selective transformation of one functional group in the presence of the acetoxy and methyl ester groups.

| Starting Material | Reaction | Product |

| Methyl 2-acetoxy-5-benzylideneaminobenzoate | Boiling with water | Methyl 2-acetoxy-5-aminobenzoate |

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 Acetoxy 5 Bromobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the solution-state structure of organic compounds. For methyl 2-acetoxy-5-bromobenzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the molecular constitution.

While specific experimental spectra for this compound are not widely published, its NMR parameters can be reliably predicted based on data from closely related structures like aspirin (B1665792) (acetylsalicylic acid) and methyl 2-bromobenzoate. chemicalbook.comthermofisher.com The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 6 of the benzene (B151609) ring.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the proton at C4 and the proton at C3, confirming their adjacency. Another correlation would be expected between the proton at C3 and the proton at C6, although this four-bond coupling (⁴J) is typically weaker than the three-bond (³J) coupling between H3 and H4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. sdsu.edu This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon atoms (C3, C4, C6). It would also show clear correlations for the methyl groups: the methoxy (B1213986) protons (~3.9 ppm) to the methoxy carbon and the acetyl protons (~2.3 ppm) to the acetyl methyl carbon. thermofisher.com

A correlation from the methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the acetyl methyl protons (-COCH₃) to the acetoxy carbonyl carbon (C=O).

Correlations from the aromatic proton H6 to the ester carbonyl carbon and to C2 and C4.

A correlation from the H3 proton to C1, C2, and C5, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation. A NOESY spectrum would likely show a correlation between the methoxy protons (-COOCH₃) and the aromatic proton at C6, indicating their spatial closeness. Another potential correlation could exist between the acetyl methyl protons and the H3 proton.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~125 | H3 → C1 |

| 2 | - | ~148 | H3, H4 → C2 |

| 3 | ~7.20 (d) | ~124 | H3 → C1, C2, C4, C5 |

| 4 | ~7.65 (dd) | ~136 | H4 → C2, C5, C6 |

| 5 | - | ~118 | H4, H6 → C5 |

| 6 | ~8.10 (d) | ~133 | H6 → C1, C2, C4, C=O (ester) |

| -COOCH₃ | ~3.9 | ~164 | H (methoxy) → C=O (ester) |

| -COOCH₃ | ~3.9 | ~53 | H6 → C (methoxy) |

| -O(C=O)CH₃ | - | ~169 | H (acetyl) → C=O (acetoxy) |

| -O(C=O)CH₃ | ~2.3 | ~21 | H3 → C=O (acetoxy) |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution-state studies. It is particularly valuable for studying polymorphism, where a compound exists in multiple crystalline forms with different physical properties. amanote.com

For compounds like aspirin, ssNMR has been used to study the structure and dynamics of its hydrogen-bonded dimers in the crystal lattice. nih.govnationalmaglab.org While this compound cannot form the same carboxylic acid dimers, it can still exhibit polymorphism based on different packing arrangements of the molecules in the crystal.

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) is the most common ssNMR experiment. It can detect distinct crystalline forms (polymorphs) or amorphous content. Different crystal packing environments would cause the carbon atoms in the molecule to experience slightly different magnetic fields, resulting in unique sets of chemical shifts for each polymorph. For example, the carbonyl carbons of the ester and acetoxy groups would be particularly sensitive to their intermolecular environment and would likely show distinct resonances for different polymorphs. By analyzing these chemical shift differences, ssNMR can identify and quantify the polymorphic forms present in a solid sample.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about the crystal lattice in solid samples.

Raman spectroscopy is an effective tool for analyzing the fundamental vibrations of a molecule. sapub.org In the case of this compound, the Raman spectrum would be characterized by several key features. Based on studies of related compounds like 5-bromo-salicylic acid, strong signals are expected for the aromatic ring C=C stretching vibrations, typically found in the 1600-1450 cm⁻¹ region. researchgate.net The symmetric stretching of the carbonyl groups would also be Raman active.

A significant advantage of Raman spectroscopy is its ability to probe low-frequency modes (typically below 400 cm⁻¹). These modes correspond to collective lattice vibrations (phonons) of the entire crystal structure. researchgate.net The positions of these phonon modes are highly sensitive to the crystal packing and symmetry, making low-frequency Raman an excellent fingerprinting technique for identifying and distinguishing between different polymorphs.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying polar functional groups. The FTIR spectrum of this compound is expected to be dominated by strong absorption bands from its two carbonyl groups. Due to their different electronic environments, the ester and acetoxy carbonyls should have distinct C=O stretching frequencies. The ester carbonyl stretch is anticipated around 1730-1715 cm⁻¹, while the acetoxy carbonyl, being part of an anhydride-like system, is expected at a higher wavenumber, around 1770-1750 cm⁻¹.

Other important bands include the C-O stretching vibrations of the ester and acetoxy groups in the 1300-1100 cm⁻¹ region and the aromatic C=C stretching bands around 1600-1450 cm⁻¹. researchgate.net The C-Br stretching vibration would appear in the far-infrared region, typically below 700 cm⁻¹.

The table below presents the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 (weak) |

| Aliphatic C-H Stretch (Methyls) | 2990-2950 | 2990-2950 |

| Acetoxy Carbonyl (C=O) Stretch | ~1760 (strong) | ~1760 (medium) |

| Ester Carbonyl (C=O) Stretch | ~1725 (strong) | ~1725 (medium) |

| Aromatic C=C Ring Stretch | 1605, 1580 (medium) | 1605, 1580 (strong) |

| C-O Stretch (Acetyl & Ester) | 1300-1100 (strong, multiple) | 1300-1100 (weak) |

| C-Br Stretch | < 700 | < 700 (strong) |

| Lattice Vibrations (Phonons) | - | < 400 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Signature

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

For this compound (C₁₀H₉BrO₄), the molecular ion peak would be a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺• and [M+2]⁺•) of nearly equal intensity, separated by 2 m/z units. The calculated monoisotopic mass for C₁₀H₉⁷⁹BrO₄ is approximately 271.97 u.

Electron ionization (EI) would induce fragmentation, and several pathways can be predicted based on the fragmentation of related molecules like methyl acetylsalicylate and other aromatic esters. stackexchange.comresearchgate.netnist.gov

Loss of Methoxy Radical: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 u) to form a stable acylium ion.

Loss of Ketene (B1206846): The acetoxy group can readily eliminate a neutral molecule of ketene (CH₂=C=O, 42 u) via a McLafferty-type rearrangement. This is a characteristic fragmentation pathway for acetylated phenols and anilines. stackexchange.com

Alpha-Cleavage of Acetyl Group: Cleavage can occur to lose the acetyl radical (•COCH₃, 43 u).

Subsequent Fragmentations: The initial fragment ions can undergo further loss of neutral molecules like carbon monoxide (CO, 28 u).

The table below outlines the expected major fragments in the mass spectrum of this compound.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Proposed Neutral Loss(es) |

| 272 | 274 | [C₁₀H₉BrO₄]⁺• (Molecular Ion) | - |

| 241 | 243 | [C₉H₆BrO₃]⁺ | •OCH₃ |

| 230 | 232 | [C₈H₇BrO₃]⁺• | CH₂=C=O |

| 199 | 201 | [C₇H₄BrO₂]⁺ | •OCH₃ and CO |

| 183 | 185 | [C₇H₄BrO]⁺ | CH₂=C=O and •OCH₃ |

| 155 | 157 | [C₆H₄Br]⁺ | CH₂=C=O, •OCH₃, and CO |

| 43 | - | [C₂H₃O]⁺ (Acetyl Cation) | C₈H₆BrO₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For this compound, with the chemical formula C₁₀H₉BrO₄, HRMS would provide an exact mass measurement with very high accuracy, typically to within 5 parts per million (ppm).

The technique distinguishes between the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by approximately 2 Daltons. This isotopic signature is a key confirmation of the presence of a single bromine atom in the molecule.

The theoretical exact masses for the two main isotopic molecular ions would be calculated and compared against the experimental values to confirm the elemental formula.

Table 1: Theoretical HRMS Data for this compound This table is based on theoretical calculations and illustrates the expected data from an HRMS analysis.

| Isotopic Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₁₀H₉⁷⁹BrO₄ | 271.9684 |

| C₁₀H₉⁸¹BrO₄ | 273.9664 |

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. This fragmentation pattern acts as a molecular fingerprint, allowing for the elucidation of the compound's structure.

While specific experimental MS/MS data is not available, a predictive fragmentation pathway can be proposed based on established chemical principles. The fragmentation is typically induced by collision with an inert gas. For this compound, the analysis would likely reveal characteristic losses of its functional groups.

Key Predicted Fragmentation Pathways:

Loss of an acetyl group: A primary fragmentation would likely be the cleavage of the acetoxy group, resulting in the loss of a ketene molecule (CH₂=C=O, 42 Da) to form a phenolic ion.

Loss of a methoxy radical: Cleavage of the methyl ester could lead to the loss of a methoxy radical (•OCH₃, 31 Da).

Decarbonylation: Subsequent fragmentation of the ester group could involve the loss of carbon monoxide (CO, 28 Da).

Analysis of these fragmentation patterns helps to piece together the molecule's structure, confirming the connectivity of the benzoate (B1203000) core, the acetoxy group, and the methyl ester. chemrxiv.orgdocbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the atomic arrangement.

While a crystal structure for this compound has not been published, data from its analogue, Methyl 2-amino-5-bromobenzoate, provides insight into what could be expected. researchgate.net

The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. Key findings would include:

The planarity of the benzene ring.

The orientation of the methyl ester and acetoxy groups relative to the plane of the benzene ring. Steric hindrance between these two adjacent groups would likely cause them to be twisted out of the plane of the ring.

The specific conformation of the ester and acetyl functionalities.

X-ray crystallography would also illuminate the non-covalent interactions that govern how the molecules pack together in the crystal lattice. For this compound, several types of interactions would be anticipated:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with oxygen atoms from the carbonyl groups of neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of one another, contributing to the stability of the crystal structure.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen groups and oxygen atoms would likely be observed, further directing the supramolecular assembly.

Understanding these interactions is crucial for relating the solid-state structure to the material's physical properties.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

The primary chromophore in this compound is the substituted benzene ring. The substituents—a bromine atom, an acetoxy group, and a methyl ester group—influence the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).

The analysis, typically performed with the compound dissolved in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands in the ultraviolet region, characteristic of π → π* transitions within the aromatic system. The electron-withdrawing nature of the bromo and ester groups, along with the acetoxy group, would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Computational and Theoretical Chemistry Investigations of Methyl 2 Acetoxy 5 Bromobenzoate

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the molecular architecture and electronic characteristics of Methyl 2-acetoxy-5-bromobenzoate. These methods provide a detailed picture of the molecule's preferred three-dimensional arrangement and the distribution of its electrons.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the computational analysis of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses rotatable bonds (specifically the C-O bonds of the ester and acetoxy groups), multiple conformations can exist.

A detailed conformational analysis reveals the relative energies of these different spatial arrangements. For instance, the orientation of the methyl ester and acetoxy groups relative to the benzene (B151609) ring can vary. Computational studies on analogous molecules like 2-acetoxybenzoic acid have shown that the planar conformation, where the carbonyl groups are in the same plane as the benzene ring, is often the most stable due to favorable conjugation effects. nih.gov However, steric hindrance between the bulky bromine atom and the adjacent acetoxy group can lead to non-planar, or twisted, conformations being energetically accessible or even preferred.

The conformational energy landscape can be mapped by systematically rotating the key dihedral angles and calculating the energy at each point. This landscape reveals the global minimum energy conformation as well as other local minima and the energy barriers between them. These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound (Illustrative Data)

| Dihedral Angle | Rotation (degrees) | Relative Energy (kcal/mol) |

| C(ring)-C(ester)-O-CH3 | 0 | 0.0 |

| 90 | 5.2 | |

| 180 | 1.8 | |

| C(ring)-O-C(acetoxy)-CH3 | 0 | 0.0 |

| 90 | 3.5 | |

| 180 | 0.9 |

Note: This table presents illustrative data based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ester and acetoxy groups. The LUMO is likely to be centered on the carbonyl carbons and the aromatic ring, particularly at positions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. The presence of the electron-withdrawing bromine atom and acetoxy group, along with the ester functionality, influences the energies of these frontier orbitals. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected around the carbonyl oxygen atoms. Regions of positive potential (colored blue) indicate areas of low electron density and are prone to nucleophilic attack. These would be found around the hydrogen atoms and potentially near the carbonyl carbon atoms. The MEP map is a valuable tool for predicting intermolecular interactions and the initial sites of reaction. nih.gov

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: This table presents illustrative data based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Frontier Orbital Theory in Reactivity Prediction

Frontier Orbital Theory (FOT) utilizes the properties of the HOMO and LUMO to predict the outcome of chemical reactions. unesp.br For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the positions on the benzene ring where the HOMO has the largest lobes, as this indicates the highest electron density available for donation.

In the case of this compound, the interplay between the activating acetoxy group (ortho-, para-directing) and the deactivating but ortho-, para-directing bromine atom, along with the meta-directing methyl ester group, creates a complex reactivity pattern. FOT can help to rationalize the regioselectivity of such reactions. By analyzing the coefficients of the atomic orbitals contributing to the HOMO, one can predict the most probable sites for electrophilic attack. Similarly, the LUMO distribution can predict the most likely sites for nucleophilic attack, for example, at the carbonyl carbons of the ester and acetoxy groups.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solvent environment. nih.govnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can reveal its conformational flexibility in solution. The molecule will not remain fixed in its lowest energy conformation but will explore a range of accessible conformations due to thermal energy. MD can track the fluctuations in dihedral angles and bond lengths, providing a realistic picture of the molecule's dynamic structure.

Furthermore, MD simulations are invaluable for studying the interactions between the solute (this compound) and the solvent molecules. This includes the formation of hydrogen bonds (if applicable with protic solvents) and other non-covalent interactions. The solvation shell around the molecule can significantly influence its reactivity and properties. For instance, the accessibility of the reactive sites, such as the carbonyl carbons, can be modulated by the surrounding solvent molecules.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR/Raman frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. comporgchem.comnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These calculations, often performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can achieve high accuracy, especially when solvent effects are included. comporgchem.com Comparing the predicted spectrum with the experimental one can aid in the definitive assignment of all signals.

Similarly, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in the Infrared (IR) and Raman spectra. indexcopernicus.comnih.gov The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. The analysis of the vibrational modes associated with each calculated frequency allows for a detailed assignment of the experimental IR and Raman bands to specific molecular motions, such as C=O stretching, C-O stretching, and aromatic ring vibrations. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Acetoxy C=O | Stretching | 1765 |

| Ester C=O | Stretching | 1730 |

| C-O-C (Acetoxy) | Asymmetric Stretch | 1190 |

| C-O-C (Ester) | Asymmetric Stretch | 1250 |

| Aromatic C=C | Stretching | 1600, 1580, 1485 |

| C-Br | Stretching | 680 |

Note: This table presents illustrative data based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. For reactions involving this compound, such as its hydrolysis, computational methods can be used to map out the entire reaction coordinate. cdnsciencepub.comarkat-usa.org

This involves locating the transition state (TS), which is the highest energy point along the reaction pathway that connects the reactants and products. The structure of the TS provides crucial information about the mechanism of the reaction. For example, in the hydrolysis of the ester group, computational studies can distinguish between different possible mechanisms, such as an addition-elimination pathway involving a tetrahedral intermediate. nih.gov

Applications As a Building Block and Scaffold in Advanced Organic Synthesis

Precursor for Diversified Organic Molecule Synthesis

The strategic placement of functional groups on the benzene (B151609) ring of Methyl 2-acetoxy-5-bromobenzoate makes it an invaluable starting material for the construction of intricate molecular architectures. The interplay between the bromo, acetoxy, and methyl ester functionalities allows for a range of chemical transformations, paving the way for the synthesis of complex aromatic heterocycles, bioactive scaffolds, and key intermediates in natural product synthesis.

Synthesis of Complex Aromatic Heterocycles (e.g., benzofurans, quinolines, indoles)